molecular formula C22H16N2O6 B14926553 N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide

N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide

Cat. No.: B14926553
M. Wt: 404.4 g/mol
InChI Key: YTZKVLVDIIIJPP-UHFFFAOYSA-N
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Description

N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxole or pyridine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and gene expression regulation.

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

N-[1-(1,3-benzodioxole-5-carbonyl)-3-methylpyridin-2-ylidene]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H16N2O6/c1-13-3-2-8-24(22(26)15-5-7-17-19(10-15)30-12-28-17)20(13)23-21(25)14-4-6-16-18(9-14)29-11-27-16/h2-10H,11-12H2,1H3

InChI Key

YTZKVLVDIIIJPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN(C1=NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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